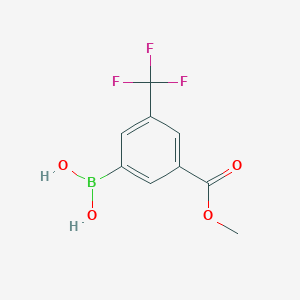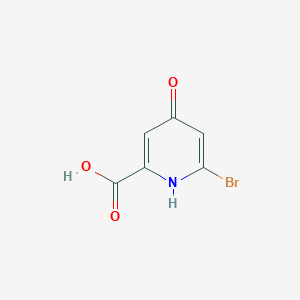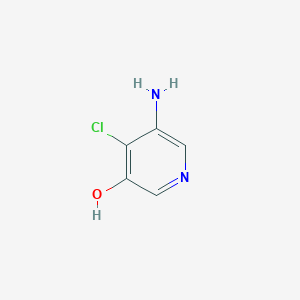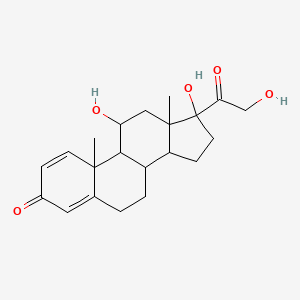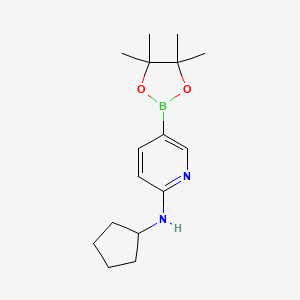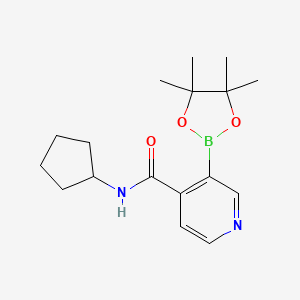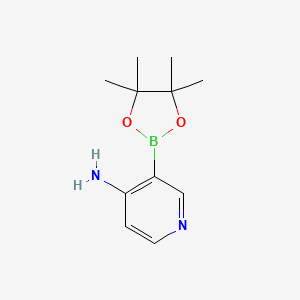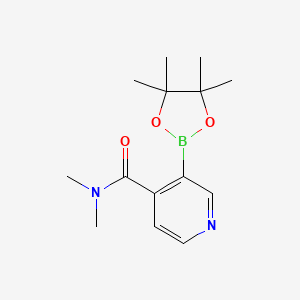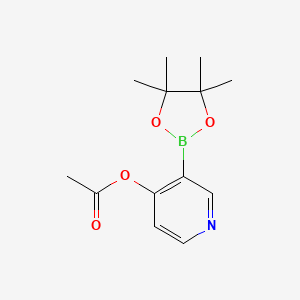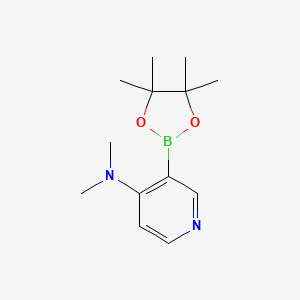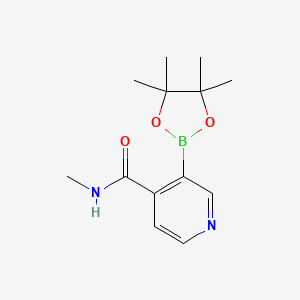
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester (MCPBAPE) is an organic compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of heterocyclic compounds and has been used in organic synthesis as a coupling agent. MCPBAPE has also been used in the synthesis of several pharmaceuticals and has been studied for its potential therapeutic effects. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for MCPBAPE.
Aplicaciones Científicas De Investigación
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, including quinolines, pyrroles, and indoles. It has also been used in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. In addition, this compound has been studied for its potential therapeutic effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant.
Mecanismo De Acción
The mechanism of action of 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are molecules that play an important role in inflammation and other physiological processes. Inhibition of cyclooxygenase by this compound could potentially reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. In animal studies, this compound has been shown to reduce inflammation and improve the healing of wounds. It has also been shown to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in lab experiments. The compound is toxic and should be handled with care. In addition, the reaction conditions for synthesizing this compound can be difficult to control, which can lead to low yields and poor product purity.
Direcciones Futuras
There are several potential future directions for 4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester research. Further studies are needed to better understand the mechanism of action of the compound and its potential therapeutic effects. In addition, research should be conducted to develop more efficient and cost-effective methods for synthesizing the compound. Finally, research should be conducted to explore the potential use of this compound in the synthesis of other pharmaceuticals and other organic compounds.
Métodos De Síntesis
4-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized from 4-(methylcarbamoyl)pyridine-3-boronic acid and pinacol. The reaction is carried out in the presence of a base, such as sodium carbonate or potassium carbonate, and a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, in order to avoid oxidation of the product. The reaction can be performed at room temperature or at a slightly elevated temperature, depending on the desired reaction rate. The reaction typically takes several hours to complete and yields a white solid product.
Propiedades
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-8-16-7-6-9(10)11(17)15-5/h6-8H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQLWRHKIRXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


